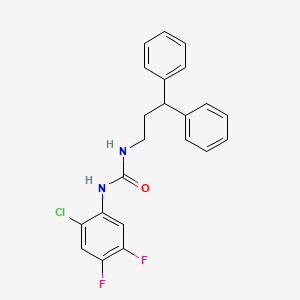
3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA is a synthetic organic compound characterized by the presence of a urea functional group attached to a chlorinated and fluorinated phenyl ring, as well as a diphenylpropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA typically involves the following steps:
Formation of the Phenyl Urea Core: The initial step involves the reaction of 2-chloro-4,5-difluoroaniline with an isocyanate derivative to form the phenyl urea core. This reaction is usually carried out in the presence of a base such as triethylamine under an inert atmosphere.
Introduction of the Diphenylpropyl Group: The next step involves the alkylation of the phenyl urea core with a diphenylpropyl halide. This reaction is typically performed in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chlorinated and fluorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like DMF.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophilic groups replacing the chlorine or fluorine atoms.
Aplicaciones Científicas De Investigación
3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Due to its unique chemical structure, the compound is explored for use in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)CARBAMATE: Similar structure but with a carbamate functional group instead of a urea group.
3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)AMINE: Similar structure but with an amine functional group instead of a urea group.
Uniqueness
3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA is unique due to the presence of both chlorinated and fluorinated phenyl rings, as well as the diphenylpropyl moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-(3,3-diphenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF2N2O/c23-18-13-19(24)20(25)14-21(18)27-22(28)26-12-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14,17H,11-12H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUIIXNZSIPXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC(=C(C=C2Cl)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-methoxyphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B6109782.png)
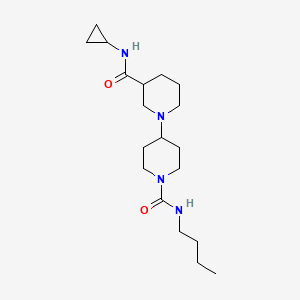
![7-(cyclopropylmethyl)-2-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6109793.png)

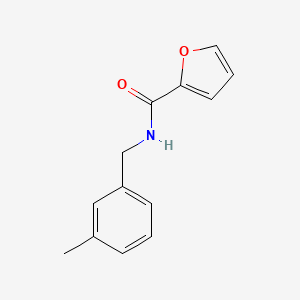
![1-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-3-methoxypiperidine](/img/structure/B6109813.png)
![N-[(2-ethoxyphenyl)methyl]-1-[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B6109816.png)
![1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B6109837.png)
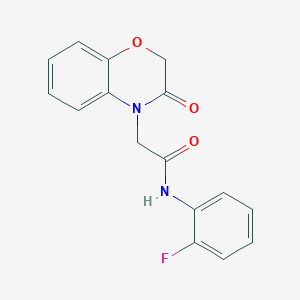
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-chloro-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6109847.png)
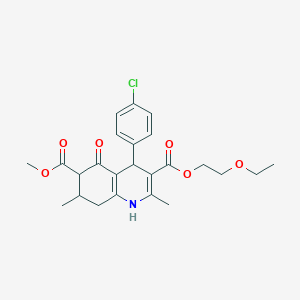
![2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B6109854.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6109872.png)
![N-{[1-(3-chloro-4-hydroxy-5-methoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6109881.png)
